molecular formula C20H20Cl2F3N5O2 B2551553 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide CAS No. 2059494-48-1

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide

Cat. No. B2551553
CAS RN: 2059494-48-1
M. Wt: 490.31
InChI Key: BZCHOMIIQFISRH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a piperazine ring, an amide group, and a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperazine rings, the introduction of the trifluoromethyl group, and the formation of the amide bond . The exact methods would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The pyridine and piperazine rings would likely form the core of the molecule, with the trifluoromethyl group and the amide group attached at specific positions .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the functional groups. For example, the pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a pharmaceutical compound, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, but their safety for humans and the environment would need to be thoroughly evaluated .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2F3N5O2/c1-26-19(32)14-9-13(2-3-16(14)28-17(31)10-21)29-4-6-30(7-5-29)18-15(22)8-12(11-27-18)20(23,24)25/h2-3,8-9,11H,4-7,10H2,1H3,(H,26,32)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCHOMIIQFISRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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